molecular formula C8H9BrN2O B083964 N'-(4-Bromophenyl)acetohydrazide CAS No. 14579-97-6

N'-(4-Bromophenyl)acetohydrazide

Cat. No. B083964
CAS RN: 14579-97-6
M. Wt: 229.07 g/mol
InChI Key: TXIZEHFTRRBEMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N'-(4-Bromophenyl)acetohydrazide and its derivatives involves several key steps characterized by the use of UV-Vis, FT-IR, and NMR spectroscopy for identification. A notable derivative, N'-[(1Z)-(4-bromophenyl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide, demonstrates the compound's versatility in forming heterocyclic compounds with potential antibacterial activity. The synthesis process typically employs specific conditions to achieve the desired products, highlighting the importance of precise reaction control and characterization techniques (Kadhim & Mekky, 2021).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods provide detailed insights into the molecular structure of N'-(4-Bromophenyl)acetohydrazide derivatives. These studies reveal the configurations, bond lengths, and angles, offering a comprehensive understanding of the compound's geometry. For instance, crystal structure analysis of related compounds shows significant variations in dihedral angles and configurations around the C=N bond, contributing to our understanding of their structural properties and potential reactivity (Quoc et al., 2019).

Chemical Reactions and Properties

N'-(4-Bromophenyl)acetohydrazide participates in various chemical reactions, leading to the formation of complex molecules with significant biological and chemical properties. These reactions often involve the formation of Schiff bases and hydrazones, showcasing the compound's versatility as a precursor for synthesizing bioactive molecules. The reactivity of the compound is influenced by its structural configuration, with studies highlighting its potential in forming compounds with antibacterial and urease inhibitory activities (Sheng et al., 2015).

Scientific Research Applications

1. Antimicrobial and Antiproliferative Agents

  • Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents .
  • Methods of Application: The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were the most active ones against breast cancer cell line .

2. Antimicrobial Agents to Fight Gram-Positive Pathogens

  • Summary of Application: N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have been synthesized and tested for their potential as antimicrobial agents to fight Gram-positive pathogens .
  • Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC. They were then tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
  • Results or Outcomes: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

3. Antimicrobial and Anticancer Agents

  • Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents .
  • Methods of Application: The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

4. Antimicrobial Agents to Fight Gram-Positive Pathogens

  • Summary of Application: N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have been synthesized and tested for their potential as antimicrobial agents to fight Gram-positive pathogens .
  • Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC. They were then tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
  • Results or Outcomes: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

5. Antimicrobial and Anticancer Agents

  • Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents .
  • Methods of Application: The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

6. Antimicrobial Agents to Fight Gram-Positive Pathogens

  • Summary of Application: N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have been synthesized and tested for their potential as antimicrobial agents to fight Gram-positive pathogens .
  • Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC. They were then tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
  • Results or Outcomes: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Safety And Hazards

The safety information for N’-(4-Bromophenyl)acetohydrazide includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 and H319 , indicating that the compound is harmful if swallowed and causes serious eye irritation. Precautionary statements include P305, P338, and P351 , which advise to rinse cautiously with water in case of contact with eyes.

properties

IUPAC Name

N'-(4-bromophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIZEHFTRRBEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-Bromophenyl)acetohydrazide

CAS RN

14579-97-6
Record name Acetic acid 2-(4-bromophenyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14579-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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